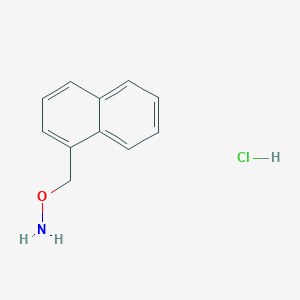

o-(1-Naphthylmethyl)hydroxylamine hydrochloride

Description

o-(1-Naphthylmethyl)hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxylamine oxygen is substituted with a 1-naphthylmethyl group (C₁₀H₇-CH₂-), forming a hydrochloride salt. This compound is hypothesized to exhibit light sensitivity and thermal instability due to the aromatic naphthyl group, necessitating storage in cool, dark conditions. Its primary applications likely involve organic synthesis, particularly in the formation of oximes or as a chiral auxiliary in pharmaceuticals.

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

O-(naphthalen-1-ylmethyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C11H11NO.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |

InChI Key |

RUGDBRVEODTQSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CON.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Solvent: Organic solvents such as dichloromethane or toluene are typical, but greener solvents or aqueous media have been explored.

- Temperature: Mild temperatures ranging from 0°C to 50°C to control reaction rate and minimize side reactions.

- Acid Binding Agents: Use of bases or acid scavengers to neutralize hydrochloric acid generated during the reaction.

- Catalysts: Phase transfer catalysts or polyethylene glycol derivatives can enhance reaction rates and yields.

Typical Procedure

- Dissolve hydroxylamine hydrochloride in an appropriate solvent.

- Add 1-naphthylmethyl chloride dropwise under stirring.

- Maintain temperature and reaction time (1–5 hours).

- Quench and isolate the product by filtration or extraction.

- Purify by recrystallization using solvents like isopropanol, acetone, or ethyl acetate.

Indirect Synthesis via Reduction or Coupling

Alternative methods involve multi-step synthesis where 1-naphthylmethyl intermediates are first prepared and then converted to the hydroxylamine derivative.

- Reduction Method: Schiff base intermediates formed from 1-naphthylmethyl amines and aldehydes are reduced using sodium borohydride or similar agents to yield hydroxylamine derivatives.

- Coupling Method: Coupling of 1-naphthylmethyl amines with alkynes or other unsaturated compounds followed by reduction.

- Mannich Reaction: Formation of α-amido intermediates via Mannich reaction, followed by reduction and elimination steps.

These methods are generally more complex, with higher costs and safety concerns due to the use of reducing agents and multi-step purification.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| Direct Substitution | Hydroxylamine hydrochloride + 1-naphthylmethyl chloride | Mild temp (20–50°C), organic solvent, acid binding agent | High yield, simpler operation, high purity achievable | Requires careful handling of reagents | Preferred for industrial scale |

| Reduction Method | Schiff base + sodium borohydride | Requires reducing agents, controlled temperature | Effective for complex derivatives | High cost, safety concerns with reducing agents | Less preferred industrially |

| Coupling Method | Naphthylmethyl amine + alkyne | Requires Lewis acid catalysts, multi-step | Can access diverse derivatives | Complex, low purity, stringent conditions | Limited industrial use |

| Mannich Reaction | Naphthylmethyl amine + ketone + formaldehyde | Multi-step, heating required | Versatile intermediate synthesis | Low yield, cumbersome process | Not preferred industrially |

Industrial Preparation Example (Adapted from Patent CN108164423A)

A patented industrial method for a related compound (naftifine hydrochloride) shares similarities with the preparation of o-(1-Naphthylmethyl)hydroxylamine hydrochloride, emphasizing direct substitution and crystallization steps:

| Step | Description | Conditions |

|---|---|---|

| 1 | Preparation of 1-naphthylmethyl chloride by chlorination of 1-naphthylmethyl alcohol | 20–40°C, dichloromethane solvent, 2–6 hours |

| 2 | Reaction of 1-naphthylmethyl chloride with hydroxylamine hydrochloride in organic solvent | 20–50°C, 1–5 hours |

| 3 | Acidification and crystallization to isolate o-(1-Naphthylmethyl)hydroxylamine hydrochloride | pH 1–4, 10–30°C, 3–6 hours crystallization |

This method highlights the importance of solvent choice, temperature control, and acid-base management to achieve high purity (HPLC purity ≥ 98%) and yield suitable for industrial production.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

The primary reactivity of o-(1-Naphthylmethyl)hydroxylamine hydrochloride involves nucleophilic attack on carbonyl groups (aldehydes, ketones, and α,β-unsaturated carbonyls) to form stable oxime derivatives. This reaction is fundamental for synthesizing nitrogen-containing compounds.

Mechanism

-

Deprotonation : The hydroxylamine group (-NHOH) is deprotonated in basic conditions, generating a nucleophilic amine (-NHO⁻).

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination : Rearrangement leads to the elimination of water, producing the oxime product .

Example Reaction

Applications

-

Synthesis of oximes for use as ligands or intermediates in pharmaceuticals.

Acid-Catalyzed Hydrolysis and Stability

Under acidic conditions, o-(1-Naphthylmethyl)hydroxylamine hydrochloride undergoes hydrolysis, though its stability depends on reaction parameters.

Key Findings

-

Hydrolysis : Reacts with strong acids (e.g., HCl, H₂SO₄) to regenerate hydroxylamine and naphthylmethyl halides .

-

Temperature Sensitivity : Decomposition accelerates above 80°C, necessitating controlled conditions .

Reaction Conditions

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Temperature | 40–80°C | Minimal decomposition |

| Acid Concentration | 10–500% excess | Complete hydrolysis |

| Solvent | Hydrocarbons (e.g., toluene) | Prevents side reactions |

Alkylation and Mitsunobu Reactions

The compound participates in alkylation reactions, particularly via the Mitsunobu protocol, to form substituted hydroxylamine derivatives.

-

Mitsunobu Reaction : Reacts with alcohols in the presence of triphenylphosphine (PPh₃) and diisopropylazodicarboxylate (DIAD) to form phthalimide-protected intermediates.

-

Deprotection : Hydrazine removes the phthalimide group, yielding free O-alkylhydroxylamines.

-

Salt Formation : Treated with HCl to isolate the hydrochloride salt.

Example Application

Synthesis of branched hydroxylamines for enzyme inhibition studies .

Redox Reactions

While less common, the compound can act as a reducing agent in specific contexts:

-

N-O Bond Cleavage : Under reductive conditions (e.g., H₂/Pd-C), the N-O bond breaks, yielding naphthylmethylamine derivatives.

Scientific Research Applications

Organic Synthesis

o-(1-Naphthylmethyl)hydroxylamine hydrochloride is primarily utilized as a reagent in organic synthesis. Its ability to form stable oximes makes it valuable in the construction of nitrogen-containing compounds. The compound can react with carbonyl groups to yield oximes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Reactions Involving o-(1-Naphthylmethyl)hydroxylamine Hydrochloride

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Oxime Formation | Aldehyde/Ketone + Hydroxylamine | Oxime | |

| Reduction Reactions | Nitro Compounds | Amines | |

| Coupling Reactions | Aryl Halides | Aryl Hydroxylamines |

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development. It has shown promise as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting infectious diseases and cancer.

Case Study: Synthesis of Antiviral Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized o-(1-Naphthylmethyl)hydroxylamine hydrochloride in the synthesis of antiviral compounds. The study highlighted its effectiveness in facilitating reactions that led to the formation of active pharmaceutical ingredients (APIs) with enhanced efficacy against viral infections .

Analytical Chemistry

In analytical chemistry, o-(1-Naphthylmethyl)hydroxylamine hydrochloride serves as a reagent for detecting carbonyl compounds. It can be employed in colorimetric assays where the formation of colored complexes indicates the presence of specific analytes.

Table 2: Analytical Methods Using o-(1-Naphthylmethyl)hydroxylamine Hydrochloride

| Method | Analyte | Detection Limit | Reference |

|---|---|---|---|

| Colorimetric Assay | Carbonyl Compounds | 0.1 µM | |

| HPLC | Pharmaceutical Compounds | 10 ng/mL |

Environmental Applications

Recent studies have explored the use of o-(1-Naphthylmethyl)hydroxylamine hydrochloride in environmental chemistry, particularly for assessing pollutants. Its ability to react with nitroaromatic compounds makes it useful for detecting environmental contaminants.

Case Study: Detection of Nitro Compounds

A research article detailed the application of this compound in detecting nitroaromatic pollutants in water samples. The method demonstrated high sensitivity and selectivity, making it a viable option for environmental monitoring .

Mechanism of Action

The mechanism of action of o-(1-Naphthylmethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved depend on the specific reaction or application, but generally, it participates in redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the hydroxylamine oxygen significantly influences physicochemical behavior. Key comparisons include:

Key Observations :

- The naphthylmethyl group confers high lipophilicity (predicted logPow ~2.5), enhancing membrane permeability but reducing aqueous solubility.

- Fluorinated derivatives (e.g., pentafluorobenzyl) exhibit unique electronic properties and stability, making them suitable for mass spectrometry applications.

- Smaller substituents (e.g., methyl, cyclopropylmethyl) offer moderate stability and are widely used in protecting-group strategies.

Industrial and Pharmaceutical Relevance

Biological Activity

o-(1-Naphthylmethyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C12H12ClN2O

- Molecular Weight : 236.69 g/mol

- Structure : The compound features a hydroxylamine functional group attached to a naphthylmethyl moiety, which contributes to its unique reactivity and potential biological properties.

Biological Activity

The biological activity of o-(1-Naphthylmethyl)hydroxylamine hydrochloride can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that hydroxylamines, including o-(1-Naphthylmethyl)hydroxylamine hydrochloride, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

2. Antioxidant Properties

Hydroxylamines are known for their ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in preventing oxidative stress-related diseases.

3. Environmental Applications

Studies have shown that hydroxylamines can enhance the degradation of pollutants in wastewater treatment processes. For instance, their role as reducing agents in catalytic systems has been explored to improve the efficiency of contaminant degradation.

Synthesis

The synthesis of o-(1-Naphthylmethyl)hydroxylamine hydrochloride typically involves the following steps:

- Formation of Hydroxylamine : Reaction of naphthaldehyde with hydroxylamine under acidic conditions.

- Purification : The product is purified through recrystallization or chromatography techniques.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various hydroxylamines demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that o-(1-Naphthylmethyl)hydroxylamine hydrochloride could effectively inhibit bacterial growth at low concentrations.

Case Study: Environmental Impact

In an investigation focusing on the degradation of phenolic compounds using a NiFe2O4 catalyst activated by hydroxylamines, it was found that the addition of o-(1-Naphthylmethyl)hydroxylamine hydrochloride increased degradation efficiency by 4.76 times compared to systems without it. This highlights its potential role in environmental remediation strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for o-(1-Naphthylmethyl)hydroxylamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling reactions using hydroxylamine derivatives. For example, O-(tert-butyldimethylsilyl)hydroxylamine can react with aromatic carboxylic acids in the presence of carbodiimide reagents (e.g., EDCI) to form hydroxylamine conjugates, followed by deprotection and hydrochlorination . Optimize yields by controlling reaction time (12–24 hrs), temperature (0–25°C), and stoichiometric ratios (1:1.2 substrate-to-reagent). Monitor intermediates via TLC or HPLC to confirm conversion.

Q. How should researchers characterize the purity and structural identity of o-(1-Naphthylmethyl)hydroxylamine hydrochloride?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR to confirm the naphthylmethyl group (δ 3.8–4.2 ppm for –CH–) and hydroxylamine (–NH–OH) protons .

- HPLC-MS : Assess purity (>95%) via reverse-phase C18 columns with UV detection at 254 nm. Confirm molecular weight using ESI-MS (expected [M+H] ~246.7 g/mol) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: ~61.2%, Cl: ~12.9%) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N or Ar) to prevent degradation. Avoid prolonged exposure to light, extreme temperatures (>40°C), and humidity. Decomposition products include HCl gas and nitrogen oxides, detectable via FT-IR or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data when quantifying trace metal impurities in o-(1-Naphthylmethyl)hydroxylamine hydrochloride?

- Methodological Answer : Contradictions may arise from incomplete metal reduction during analysis. Replace hydroxylamine hydrochloride with ascorbic acid (0.1–0.5 M) to improve Fe→Fe reduction efficiency, minimizing interference in colorimetric assays (e.g., for Cu or Fe quantification) . Validate results using ICP-MS with internal standards (e.g., ) to correct matrix effects.

Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH and oxidizing conditions?

- Methodological Answer :

- pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 280 nm) and HPLC .

- Oxidation Studies : Expose the compound to HO (1–5% v/v) or KMnO (0.1 M) in aqueous ethanol. Identify oxidized products (e.g., nitroso derivatives) using HRMS and -NMR .

Q. How can researchers mitigate risks when handling o-(1-Naphthylmethyl)hydroxylamine hydrochloride due to its acute toxicity?

- Methodological Answer :

- Toxicity Screening : Conduct in vitro assays (e.g., MTT on HepG2 cells) to determine IC values. Reference SDS data for hydroxylamine hydrochloride (LD oral rat: 408 mg/kg) as a proxy .

- Safety Protocols : Use fume hoods for synthesis, PPE (nitrile gloves, lab coat), and emergency showers. Neutralize spills with 10% NaHCO before disposal .

Q. What strategies can address discrepancies in partitioning coefficients (log P) during pharmacokinetic studies?

- Methodological Answer : Discrepancies often stem from inconsistent solvent systems. Use the shake-flask method with n-octanol/water (1:1) pre-saturated for 24 hrs. Measure concentrations via UV absorbance (λ = 270 nm) and calculate log P as log([C]/[/C]). Validate with computational models (e.g., ChemAxon or ACD/Percepta) .

Key Considerations for Researchers

- Contradiction Management : When analytical data conflicts (e.g., metal quantification), cross-validate with orthogonal methods (ICP-MS vs. colorimetry) and adjust reducing agents .

- Synthetic Optimization : Scale reactions cautiously; exothermic steps may require cooling. Use scavengers (e.g., molecular sieves) to absorb HCl gas during hydrochlorination .

- Ethical Compliance : Adhere to institutional guidelines for toxicity studies and waste disposal (e.g., neutralize acidic byproducts before discarding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.